![molecular formula C6H11NO B1599588 (R)-(-)-3-Methyl-2-butyl isocyanate CAS No. 745783-84-0](/img/structure/B1599588.png)
(R)-(-)-3-Methyl-2-butyl isocyanate
Overview
Description
“®-(-)-3-Methyl-2-butyl isocyanate” is an organic compound that belongs to the family of isocyanates . Isocyanates are used in a wide range of industrial products, including paints, glues, and resins . They are potent respiratory and skin sensitizers and a common cause of asthma and allergic contact dermatitis .
Synthesis Analysis
Isocyanates are usually produced from amines by phosgenation, i.e., treating with phosgene . This reaction proceeds via the intermediacy of a carbamoyl chloride . Due to the hazardous nature of phosgene, the production of isocyanates requires special precautions . Another route to isocyanates entails the addition of isocyanic acid to alkenes .Molecular Structure Analysis
In terms of bonding, isocyanates are closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Physical And Chemical Properties Analysis
For any substance, the exposure potential depends, in large part, on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure . The potential effects of exposure to a substance are a direct consequence of the chemical reactivity of that substance .Scientific Research Applications
Antimitotic Agents
(R)-(-)-3-Methyl-2-butyl isocyanate and its derivatives have been explored in the synthesis of antimitotic agents. For example, chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate exhibit activity in various biological systems, suggesting potential in antimitotic applications (Temple & Rener, 1992).
Reaction Mechanisms and Interconversions
(R)-(-)-3-Methyl-2-butyl isocyanate is involved in chemical reactions such as 1,3- and 1,4-shifts, particularly in heteroatom-substituted isocyanates. These reactions are crucial in understanding the dynamics of isocyanates in various chemical environments (Koch, Finnerty & Wentrup, 2011).
Organometallic Catalysis
The compound plays a role in organometallic catalysis, especially in the reaction of alcohols with isocyanates. This has implications in synthesizing complex molecules where isocyanates are key intermediates (Abbate & Ulrich, 1969).
Protein-Isocyanate Interactions
In biochemistry, the interaction of proteins with isocyanates, including (R)-(-)-3-Methyl-2-butyl isocyanate, provides insights into protein structure and function. This research is significant for understanding how proteins interact with various chemicals (Brown, Green, Cedel & Cairns, 1987).
Analysis of Airborne Isocyanates
The compound is also significant in environmental studies, particularly in the analysis of airborne isocyanates. Understanding its presence and behavior in the atmosphere is crucial for environmental monitoring and pollution control (Karlsson, Dalene & Skarping, 1998).
Development of Novel Adhesives
(R)-(-)-3-Methyl-2-butyl isocyanate is used in the development of novel adhesives. Its properties are harnessed in creating adhesives with unique characteristics, such as moisture stability and strong adhesive properties (Liou, Khemani & Wudl, 1991).
Dental Adhesives
In dental research, derivatives of (R)-(-)-3-Methyl-2-butyl isocyanate are investigated for use in dental adhesives. This research is significant in improving dental treatments and materials (Chappelow, Byerley, Pinzino, Millich & Eick, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Additionally, there is a focus on the use of blocked isocyanates for other non-traditional polyurethane-based polymer applications .
properties
IUPAC Name |
(2R)-2-isocyanato-3-methylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSWKSXDJYECKQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426976 | |
Record name | (R)-(-)-3-METHYL-2-BUTYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-3-Methyl-2-butyl isocyanate | |
CAS RN |
745783-84-0 | |
Record name | (2R)-2-Isocyanato-3-methylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745783-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-3-METHYL-2-BUTYL ISOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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